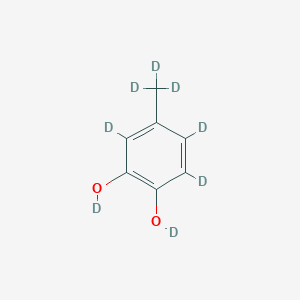

4-Methylcatechol-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8O2 |

|---|---|

Molecular Weight |

132.19 g/mol |

IUPAC Name |

1,2,5-trideuterio-3,4-dideuteriooxy-6-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i1D3,2D,3D,4D/hD2 |

InChI Key |

ZBCATMYQYDCTIZ-SHUKTHQSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])O[2H])O[2H])[2H] |

Canonical SMILES |

CC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-Methylcatechol-d8 chemical properties and stability

An In-depth Technical Guide to 4-Methylcatechol-d8: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling protocols for this compound (CAS No: 1219803-18-5). This deuterated analog of 4-Methylcatechol is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses. Understanding its core characteristics is crucial for its effective application in a laboratory setting.

Core Chemical Properties

Quantitative data for this compound are summarized below. Where specific data for the deuterated species is unavailable, values for the non-deuterated parent compound (4-Methylcatechol, CAS: 452-86-8) are provided as a close approximation.

| Property | Value | Source |

| CAS Number | 1219803-18-5 | [1][2][3] |

| Molecular Formula | C₇D₈O₂ | [1] |

| Molecular Weight | 132.19 g/mol | [1][3][4] |

| Synonyms | 4-(Methyl-d3)Benzene-3,5,6-d3-1,2-Diol-d2 | [1] |

| Appearance | Off-White Solid | [4] |

| Purity | ≥98 atom % D; ≥98% Chemical Purity | [3] |

| Melting Point | 67-69 °C (non-deuterated) | [5][6] |

| Boiling Point | 251 °C (non-deuterated) | [5][7] |

| Solubility (non-deuterated) | DMF: 25 mg/mlDMSO: 20 mg/mlEthanol: 3 mg/mlPBS (pH 7.2): 5 mg/ml | [8] |

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and stability of this compound. The parent compound is known to be sensitive to air and light[9].

Storage Conditions:

-

Temperature: Recommendations vary by supplier, ranging from 2-8°C for refrigeration to ambient room temperature[1][3]. For long-term stability (≥ 4 years), storage at -20°C is recommended for the parent compound and is advisable for the deuterated analog[8].

-

Atmosphere: Store under an inert atmosphere, such as argon, in a dark place[5][9].

-

Containers: Keep in original, tightly sealed containers to prevent degradation[9].

Chemical Stability:

-

The product is generally considered stable under recommended storage conditions[10].

-

Incompatibilities: Avoid contact with strong reducing agents (e.g., hydrides, alkali metals), strong oxidizing agents, bases, concentrated sulfuric acid, and dilute nitric acid[10]. Heat is generated in reactions with acids and bases[10].

-

Hazardous Reactions: Nitrated phenols can be explosive when heated[10]. Avoid using aluminum, copper, or brass alloys in storage or process equipment[10].

Experimental Protocols and Handling

Adherence to safety and handling protocols is essential when working with this compound.

General Handling:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or outdoors[11].

-

Personal Hygiene: Avoid all personal contact, including inhalation[10]. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling[9].

-

Contaminated Clothing: Contaminated work clothes should be laundered separately before reuse[9].

Spill Management:

-

Minor Spills: Remove all potential ignition sources. Use dry clean-up procedures and avoid generating dust. Collect the spilled material and place it in a suitable, labeled container for disposal[10].

-

Major Spills: Evacuate personnel from the area and move upwind. Alert emergency services, providing the location and nature of the hazard[10].

Synthesis Outline (General, Non-Deuterated): While specific protocols for this compound are proprietary, the synthesis of the parent compound informs general laboratory procedures. A common method involves the demethylation of 2-methoxy-4-methylphenol[12].

-

Reaction: The precursor (e.g., 2-methoxy-4-methylphenol) is reacted with a demethylating agent (e.g., hydrobromic acid) under an inert atmosphere and protected from light[12].

-

Neutralization: After the reaction, the mixture is neutralized to a weakly acidic pH using a base like soda ash[12].

-

Extraction: The product is extracted from the aqueous layer using an organic solvent mixture (e.g., cyclohexane and toluene)[12].

-

Purification: The solvent is removed via distillation under an inert atmosphere, and the final product is crystallized by cooling, followed by filtration to obtain the purified solid[12].

Visualized Pathways and Workflows

The following diagrams illustrate key biological pathways and experimental workflows relevant to 4-Methylcatechol.

Caption: Metabolic conversion of Quercetin to 4-Methylcatechol by gut microbiota.

Caption: A generalized workflow for the synthesis and purification of 4-Methylcatechol.

Caption: Cellular mechanisms of 4-Methylcatechol in metastatic melanoma cells.[8]

Biological Relevance

4-Methylcatechol, the non-deuterated parent compound, exhibits diverse biological activities. It is an active metabolite of the flavonoid quercetin, formed by gut microbiota[8]. Studies have shown it can inhibit the migration of melanoma cells, induce apoptosis, and cause cell cycle arrest by promoting the production of reactive oxygen species (ROS)[8]. Furthermore, it has demonstrated vasodilatory effects, relaxing rat aortic rings and mesenteric arteries, and has been shown to reduce blood pressure in hypertensive rats[8]. This biological activity makes its deuterated analog, this compound, a critical tool for tracing metabolic pathways and quantifying its presence and effects in complex biological systems.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 1219803-18-5 [chemicalbook.com]

- 3. This compound | CAS 1219803-18-5 | LGC Standards [lgcstandards.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-Methylcatechol CAS#: 452-86-8 [m.chemicalbook.com]

- 6. 4-Methylcatechol | metabolite of p-toluate | CAS# 452-86-8 | InvivoChem [invivochem.com]

- 7. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Page loading... [wap.guidechem.com]

- 12. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

Synthesis and Purification of Deuterated 4-Methylcatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated 4-methylcatechol. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for quantitative analysis.[][2][3][4][5] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.

Synthesis of Deuterated 4-Methylcatechol

The synthesis of deuterated 4-methylcatechol can be approached by first synthesizing the non-deuterated analog, 4-methylcatechol, followed by a deuteration step, or by incorporating deuterium atoms at an earlier stage in the synthesis. This guide will focus on the former approach, which allows for greater control over the final product.

Synthesis of 4-Methylcatechol

A common and efficient method for the synthesis of 4-methylcatechol is the demethylation of 2-methoxy-4-methylphenol (creosol).[6][7] An alternative route involves the hydroxylation of p-cresol.

Reaction Scheme:

Caption: Synthesis of 4-methylcatechol via demethylation of 2-methoxy-4-methylphenol.

Experimental Protocol: Demethylation of 2-Methoxy-4-methylphenol [6]

-

Reaction Setup: In a reaction vessel protected from light and under an inert atmosphere (e.g., nitrogen or argon), combine 2-methoxy-4-methylphenol, hydrobromic acid, and sodium sulfite.

-

Reaction Conditions: Continuously introduce hydrogen bromide gas into the reaction mixture while heating to reflux for 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add sodium carbonate to adjust the pH of the solution to weakly acidic (pH ≈ 4).

-

Extraction: Extract the product from the aqueous layer using a mixed solvent of cyclohexane and toluene. The product will be in the upper organic phase.

-

Washing: Wash the combined organic extracts with a sodium chloride solution.

-

Isolation: Distill off the solvent under an inert atmosphere. Cool the remaining residue to induce crystallization.

-

Purification: Collect the white crystalline 4-methylcatechol by centrifugation or filtration at low temperature.

Quantitative Data for 4-Methylcatechol Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-4-methylphenol | [6] |

| Key Reagents | Hydrobromic acid, Sodium sulfite | [6] |

| Reaction Time | 4-6 hours | [6] |

| Extraction Solvent | Cyclohexane/Toluene | [6] |

| Product Yield | 84.4% - 87.6% | [6] |

| Product Purity | High (white crystalline solid) | [6] |

Deuteration of 4-Methylcatechol

The deuteration of 4-methylcatechol can be achieved through hydrogen-deuterium (H/D) exchange reactions.[5][8][9] Given the acidic nature of the phenolic protons and the lability of the aromatic protons, particularly those ortho and para to the hydroxyl groups, a catalyzed exchange in the presence of a deuterium source like deuterium oxide (D₂O) is a suitable method.

Reaction Scheme for Deuteration:

Caption: General scheme for the deuteration of 4-methylcatechol.

Experimental Protocol: H/D Exchange Deuteration

This protocol is a general procedure adapted from methods for deuterating phenols and aromatic compounds and should be optimized for 4-methylcatechol.[8][10]

-

Reaction Setup: In a sealed reaction vessel, dissolve 4-methylcatechol in an excess of deuterium oxide (D₂O).

-

Catalyst Addition: Add a suitable catalyst. This could be an acid catalyst (e.g., polymer-supported acid like Amberlyst 15) or a metal catalyst (e.g., palladium on carbon).[8]

-

Reaction Conditions: Heat the mixture with stirring for a period sufficient to achieve the desired level of deuteration. The reaction progress can be monitored by techniques such as NMR spectroscopy.

-

Work-up: After the reaction, neutralize the catalyst if necessary.

-

Isolation: Remove the D₂O under reduced pressure. The crude deuterated product can then be purified.

Purification of Deuterated 4-Methylcatechol

The purification of deuterated 4-methylcatechol is crucial to remove any unreacted starting material, catalyst residues, and by-products. A multi-step purification process is often necessary to achieve high purity.

Purification Workflow:

Caption: A typical workflow for the purification of deuterated 4-methylcatechol.

Experimental Protocol: Purification

-

Solvent Extraction: Dissolve the crude product in a suitable organic solvent and wash with water to remove any water-soluble impurities.

-

Extractive Distillation: For separating isomers and other closely boiling impurities, extractive distillation using a high-boiling polyol like glycerol can be employed.[11] The impure 4-methylcatechol is mixed with glycerol and distilled to remove impurities as an overhead fraction. The purified 4-methylcatechol is then distilled from the glycerol.[11]

-

Recrystallization: A highly effective method for purifying catechols is recrystallization.[12] Toluene is a suitable solvent for this purpose.[12] Dissolve the partially purified product in hot toluene and allow it to cool slowly to form crystals. The pure product can be collected by filtration. For higher purity, a second recrystallization may be performed. A mixture of toluene and petroleum ether has also been reported as a recrystallization solvent.[13]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data for Purification

| Purification Step | Key Parameters | Outcome | Reference |

| Extractive Distillation | High boiling polyol (e.g., glycerol) | Separation of isomers and impurities | [11] |

| Recrystallization | Solvent: Toluene | Colorless plates, m.p. 104-105°C (for non-deuterated) | [12] |

| Recrystallization | Solvent: Toluene/Petroleum Ether (1:5) | Purity >99% (for non-deuterated) | [13] |

Analytical Characterization

The identity and purity of the final deuterated 4-methylcatechol product should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree and position of deuteration by observing the disappearance or reduction of proton signals. ¹³C NMR can confirm the carbon skeleton.

-

Mass Spectrometry (MS): MS will show an increase in the molecular weight corresponding to the number of deuterium atoms incorporated. This technique is also crucial for determining the isotopic purity of the compound.[3][4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product.[14]

This guide provides a framework for the synthesis and purification of deuterated 4-methylcatechol. Researchers should note that the deuteration step is a generalized protocol and will require optimization to achieve the desired level of isotopic enrichment and yield. All procedures should be carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

References

- 2. Deuteration - ThalesNano [thalesnano.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. nbinno.com [nbinno.com]

- 5. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN104030893A - Method for preparing 4-methyl catechol - Google Patents [patents.google.com]

- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]

Isotopic Purity of 4-Methylcatechol-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of deuterated 4-Methylcatechol, a critical aspect for its application in various research and development fields, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines the methodologies for determining isotopic purity, presents data in a structured format, and offers visual representations of the analytical workflows.

Quantitative Data on Isotopic Purity

The isotopic purity of deuterated compounds is a measure of the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. It is a crucial parameter for ensuring the accuracy and reliability of experimental results.

While a specific certificate of analysis for 4-Methylcatechol-d8 was not publicly available at the time of this writing, we can present a typical isotopic purity profile based on common manufacturing standards for such compounds. For comparative purposes, the isotopic purity of 4-Methylcatechol-(methyl-d3) is also presented.

Table 1: Isotopic Purity of 4-Methylcatechol-(methyl-d3)

| Isotopic Species | Abbreviation | Isotopic Abundance (%) |

| 4-(Trideuteriomethyl)catechol | d3 | 98.0 |

| 4-(Dideuteriomethyl)catechol | d2 | < 2.0 |

| 4-(Monodeuteriomethyl)catechol | d1 | < 1.0 |

| 4-Methylcatechol | d0 | < 0.5 |

Data sourced from a commercially available product[1].

Table 2: Representative Isotopic Purity of this compound

| Isotopic Species | Abbreviation | Expected Isotopic Enrichment (%) |

| This compound | d8 | ≥ 98 |

| 4-Methylcatechol-d7 | d7 | < 2 |

| 4-Methylcatechol-d6 | d6 | < 1 |

| 4-Methylcatechol-d5 | d5 | < 0.5 |

| 4-Methylcatechol-d0 to d4 | d0-d4 | < 0.1 |

Note: This table presents hypothetical but realistic data for illustrative purposes, based on typical isotopic enrichment for fully deuterated aromatic compounds.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Method

High-resolution mass spectrometry (HRMS) is a sensitive technique used to determine the isotopic distribution of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.

-

Prepare a corresponding solution of non-deuterated 4-Methylcatechol as a reference standard.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of all expected isotopic species of 4-Methylcatechol.

-

-

Data Analysis:

-

Identify the monoisotopic mass of the fully deuterated species (d8) and the masses of the less-deuterated species (d7, d6, etc.).

-

Measure the signal intensity (peak area) for each isotopic peak.

-

Calculate the relative abundance of each isotopic species by dividing its peak area by the sum of the peak areas for all isotopic species.

-

The isotopic purity is reported as the percentage of the desired deuterated species (d8) relative to all other isotopic forms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

¹H (Proton) and ²H (Deuterium) NMR spectroscopy are used to determine the level of deuteration at specific sites within a molecule.

Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable deuterated NMR solvent (e.g., chloroform-d, DMSO-d6) that does not have signals overlapping with the analyte.

-

Add a known amount of an internal standard with a well-defined proton signal for quantification in ¹H NMR.

-

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals corresponding to the positions that should be deuterated in this compound.

-

Compare the integrals of the residual proton signals to the integral of the internal standard to calculate the percentage of non-deuterated species.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

Observe the signals corresponding to the deuterium atoms at the different positions in the molecule.

-

The presence and integration of these signals confirm the locations of deuteration.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.

References

4-Methylcatechol-d8 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylcatechol-d8, a deuterated stable isotope-labeled compound. The information herein is intended to support researchers in its application, particularly as an internal standard in analytical methodologies and in the study of related biological pathways.

Certificate of Analysis (Representative Data)

While a batch-specific Certificate of Analysis is dependent on the supplier and lot number, the following table summarizes the typical quantitative data for this compound.

| Parameter | Specification | Reference |

| Chemical Name | 4-(Methyl-d3)-1,2-benzene-3,5,6-d3-diol-d2 | [1] |

| CAS Number | 1219803-18-5 | [1] |

| Molecular Formula | C₇D₈O₂ | [2] |

| Molecular Weight | 132.19 g/mol | [1] |

| Exact Mass | 132.1026 Da | [1] |

| Purity (Chemical) | ≥98% | [1] |

| Isotopic Purity (Atom % D) | ≥98% | [3] |

| Physical Appearance | Off-White Solid | [3] |

| Solubility | Soluble in DMSO | [4] |

| Storage Temperature | Room Temperature | [1] |

Experimental Protocols

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily utilized as an internal standard (IS) for the accurate quantification of 4-methylcatechol in biological matrices such as plasma, urine, and cell culture media. Its deuterated nature ensures it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, while being distinguishable by mass spectrometry.

Objective: To quantify the concentration of 4-methylcatechol in a given biological sample.

Materials:

-

This compound (Internal Standard)

-

4-Methylcatechol (Analyte Standard)

-

Biological Matrix (e.g., plasma, urine)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare a stock solution of 4-methylcatechol in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Perform serial dilutions of the 4-methylcatechol stock solution in the biological matrix to prepare a series of calibration standards at known concentrations.

-

Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

-

-

Sample Preparation:

-

To an aliquot of the unknown sample, calibration standards, and QCs, add a fixed amount of the this compound internal standard solution.

-

For protein precipitation, add a sufficient volume of cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of plasma), vortex, and centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further purified using Solid Phase Extraction (SPE) if necessary.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B should be optimized to achieve good separation of 4-methylcatechol from other matrix components.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode can be optimized.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 4-methylcatechol and this compound.

-

Hypothetical MRM transitions (to be optimized on the specific instrument):

-

4-methylcatechol (unlabeled): e.g., m/z 123 -> 108

-

This compound (labeled): e.g., m/z 131 -> 113

-

-

-

Optimize MS parameters such as collision energy and declustering potential for each transition.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 4-methylcatechol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways

While this compound is primarily an analytical tool, the biological activity of its non-deuterated counterpart, 4-methylcatechol, is of significant interest to researchers. 4-methylcatechol is a metabolite of flavonoids like quercetin and has been shown to modulate key cellular signaling pathways.

Nrf2 Signaling Pathway

4-methylcatechol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.

Caption: Activation of the Nrf2 pathway by 4-Methylcatechol.

PI3K/Akt Signaling Pathway

4-methylcatechol has also been implicated in the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.

Caption: Modulation of the PI3K/Akt signaling pathway.

Conclusion

This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its use as an internal standard enables the precise and accurate quantification of its non-deuterated analog, 4-methylcatechol. A thorough understanding of the analytical methodologies and the biological pathways influenced by 4-methylcatechol is essential for its effective application in scientific research.

References

- 1. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

4-Methylcatechol-d8: A Technical Guide for Researchers

An In-depth Overview of 4-Methylcatechol-d8 for Scientific and Drug Development Applications

This technical guide provides a comprehensive overview of this compound, a deuterated form of 4-Methylcatechol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. 4-Methylcatechol is a naturally occurring phenolic compound and a known metabolite of the flavonoid rutin.[1][2] The deuterated analog, this compound, serves as an invaluable tool in analytical and metabolic research, primarily as an internal standard for mass spectrometry-based quantification.

Supplier and Availability

This compound is available from several specialized chemical suppliers. The table below summarizes the product specifications from various vendors to aid in the procurement process.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity / Isotopic Enrichment | Available Quantities |

| LGC Standards | CDN-D-6810 | 1219803-18-5 | C₇²H₈O₂ | 132.19 | 98 atom % D, min 98% Chemical Purity | 0.05 g |

| Pharmaffiliates | - | 1219803-18-5 | C₇D₈O₂ | 132.19 | High Purity | Inquire |

| Fisher Scientific | - | - | - | - | - | 0.05 g |

| C/D/N Isotopes Inc. | - | 1219803-18-5 | - | - | - | Inquire |

| CymitQuimica | 3U-D6810 | 1219803-18-5 | - | 132.19 | 98 atom % D | 50 mg, 100 mg |

Core Applications & Experimental Considerations

The primary application of this compound is as an internal standard (IS) in quantitative mass spectrometry (MS) analysis. Stable isotope-labeled standards are considered the gold standard for correcting analytical variability, including matrix effects and ionization suppression, which are common challenges in the analysis of complex biological samples.[3][4][5]

Use as an Internal Standard in LC-MS/MS Analysis

When quantifying the endogenous, non-labeled 4-Methylcatechol in biological matrices such as plasma, urine, or tissue extracts, a known amount of this compound is spiked into the sample prior to sample preparation.[6][7] Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. The mass spectrometer, however, can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which provides a more accurate and precise measurement.

Logical Relationship: Analyte and Internal Standard

The following diagram illustrates the relationship between the target analyte (4-Methylcatechol) and its deuterated internal standard in a quantitative assay.

Caption: Relationship between analyte and internal standard.

Experimental Workflow: Quantitative Analysis

The following is a generalized workflow for the quantification of 4-Methylcatechol in a biological matrix using this compound as an internal standard.

Methodology

-

Sample Collection & Preparation: Biological samples (e.g., plasma, urine) are collected.[1] A precise amount of this compound internal standard solution is added to each sample, calibrator, and quality control sample.

-

Extraction: The samples are subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from the bulk of the matrix components.

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography (LC) system. The analyte and internal standard are separated from other components on a suitable analytical column.

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer (MS/MS). The instrument is set up for Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both 4-Methylcatechol and this compound.

-

Data Analysis: The peak areas for the analyte and the internal standard are integrated. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators. The concentration of the analyte in the unknown samples is then calculated from this curve.

Generalized Experimental Workflow Diagram

Caption: Generalized workflow for LC-MS/MS quantification.

Potential Research Applications

Given that 4-Methylcatechol is a metabolite of rutin and has been studied for its various biological activities, this compound is a critical tool for:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of rutin and its metabolites.

-

Metabolomics Research: To quantify endogenous levels of 4-Methylcatechol in various physiological and pathological states.[1][2]

-

Food Science: To study the formation and presence of 4-Methylcatechol in foods and beverages.[8]

-

Toxicology Studies: To assess exposure to 4-Methylcatechol from environmental or dietary sources.[7]

References

- 1. Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for 4-Methylcatechol (HMDB0000873) [hmdb.ca]

The Role of 4-Methylcatechol-d8 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol, a key microbial metabolite of various dietary polyphenols such as rutin and quercetin, is gaining significant attention in metabolic research due to its notable biological activities.[1] Accurate quantification of this compound in biological matrices is crucial for understanding its bioavailability, metabolic pathways, and physiological effects. This technical guide explores the pivotal role of 4-Methylcatechol-d8, a deuterated isotopologue of 4-methylcatechol, as an internal standard in mass spectrometry-based metabolic studies. While direct literature on this compound is emerging, this guide extrapolates from established principles of using stable isotope-labeled standards for the precise quantification of analogous compounds like catecholamines.[2][3][4][5]

The Metabolic Significance of 4-Methylcatechol

4-Methylcatechol is not directly consumed in the diet but is formed in the gut through the microbial degradation of more complex polyphenols.[1][6] One of the most studied pathways involves the metabolism of rutin, a flavonoid glycoside found in many plants.[7][8] In the rumen or colon, gut microbiota hydrolyze rutin to its aglycone, quercetin. Quercetin then undergoes further degradation to 3,4-dihydroxyphenylacetic acid (DHPAA), which is subsequently decarboxylated to form 4-methylcatechol.[1]

This metabolite has been shown to be the most abundant bioavailable product of intraruminal rutin administration in dairy cows and is primarily found as its sulfate conjugate in plasma and urine.[1] Studies have highlighted its potential antioxidant and anti-inflammatory properties, making it a molecule of interest for understanding the health benefits associated with polyphenol-rich diets.

Core Application: this compound as an Internal Standard

In quantitative metabolic studies utilizing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results.[9][10][11][12] this compound, with deuterium atoms replacing hydrogen atoms, is an ideal internal standard for the quantification of endogenous 4-methylcatechol for several reasons:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to its non-deuterated counterpart. This ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[12][13]

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As the internal standard co-elutes with the analyte and experiences the same matrix effects, it allows for accurate normalization of the analyte's signal.[14]

-

Compensation for Variability: The internal standard corrects for variations in sample extraction recovery, injection volume, and instrument response.[10][12]

-

Mass Differentiation: The mass difference between this compound and 4-methylcatechol allows for their simultaneous detection and quantification by the mass spectrometer without signal overlap.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data from a metabolic study where this compound was used as an internal standard to measure 4-methylcatechol concentrations in plasma samples following oral administration of rutin.

| Time Point (hours) | Analyte Peak Area (4-Methylcatechol) | IS Peak Area (this compound) | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| 0 | 5,230 | 1,510,000 | 0.0035 | 0.87 |

| 1 | 15,670 | 1,495,000 | 0.0105 | 2.62 |

| 2 | 45,890 | 1,520,000 | 0.0302 | 7.55 |

| 4 | 98,210 | 1,480,000 | 0.0664 | 16.59 |

| 8 | 55,340 | 1,505,000 | 0.0368 | 9.19 |

| 12 | 20,150 | 1,515,000 | 0.0133 | 3.33 |

| 24 | 6,890 | 1,490,000 | 0.0046 | 1.16 |

Note: This data is illustrative and intended to demonstrate the application.

Experimental Protocols

Synthesis of this compound

Quantification of 4-Methylcatechol in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the quantification of catecholamines and other phenolic compounds in biological matrices.[2][4][5]

1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 10 µL of the this compound internal standard solution (e.g., 100 ng/mL in methanol).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 4-methylcatechol from other matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

4-Methylcatechol: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would need to be determined experimentally)

-

-

3. Quantification

-

A calibration curve is constructed by plotting the ratio of the peak area of the 4-methylcatechol standard to the peak area of the this compound internal standard against the concentration of the 4-methylcatechol standard.

-

The concentration of 4-methylcatechol in the unknown samples is then calculated from the calibration curve using the measured peak area ratios.[20][21]

Visualizations

Metabolic pathway of rutin to 4-methylcatechol.

Experimental workflow for 4-methylcatechol quantification.

Logical relationship of internal standard use.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 4-methylcatechol in metabolic studies. Its use as an internal standard in LC-MS/MS analysis allows researchers to overcome the challenges associated with complex biological matrices and analytical variability. This enables a more reliable assessment of the bioavailability and metabolic fate of dietary polyphenols, ultimately contributing to a deeper understanding of their role in health and disease. As research into the biological significance of 4-methylcatechol continues to expand, the application of this compound will be fundamental in generating high-quality, reproducible data.

References

- 1. Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of catecholamines and their 3-O-methylated metabolites in urine by mass fragmentography with use of deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. The biosynthesis of rutin_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Home - Cerilliant [cerilliant.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. prepchem.com [prepchem.com]

- 16. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 17. CN103570507A - Preparation method of 4-methylcatechol - Google Patents [patents.google.com]

- 18. Method for preparing 4-methylcatechol by using methanol and magnesium - Eureka | Patsnap [eureka.patsnap.com]

- 19. chemicalpapers.com [chemicalpapers.com]

- 20. enfanos.com [enfanos.com]

- 21. Qualitative and Quantitative Analysis by ICP-MS | Inductively Coupled Plasma Mass Spectrometry: SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 4-Methylcatechol using 4-Methylcatechol-d8 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylcatechol (4-MC) is a significant metabolite of various dietary polyphenols, such as flavonoids, and is also found in certain foods and environmental sources. Its role in biological systems is of growing interest due to its potential physiological effects. Accurate and precise quantification of 4-methylcatechol in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like 4-methylcatechol. Due to its polarity, 4-methylcatechol requires derivatization prior to GC-MS analysis to improve its volatility and chromatographic behavior. The use of a stable isotope-labeled internal standard, such as 4-Methylcatechol-d8, is the gold standard for quantitative analysis as it corrects for variations in sample preparation, derivatization efficiency, and instrument response.[1]

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-methylcatechol in biological samples using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of 4-methylcatechol. These values are representative and may vary depending on the specific instrumentation and matrix effects.

Table 1: GC-MS Parameters for Silylated 4-Methylcatechol and this compound

| Parameter | 4-Methylcatechol (as TMS derivative) | This compound (as TMS derivative) |

| Derivatization Reagent | BSTFA + 1% TMCS | BSTFA + 1% TMCS |

| Molecular Weight (derivatized) | 268.5 g/mol | 276.5 g/mol |

| Retention Time (approx.) | 10.5 - 12.5 min | 10.5 - 12.5 min |

| Quantification Ion (m/z) | 268 | 276 |

| Qualifier Ion 1 (m/z) | 253 | 261 |

| Qualifier Ion 2 (m/z) | 196 | 204 |

Table 2: Representative Calibration Curve Data

| Analyte | Concentration Range | Linearity (R²) |

| 4-Methylcatechol | 1 - 1000 ng/mL | > 0.995 |

Table 3: Method Validation Parameters (Representative)

| Parameter | Value |

| Limit of Detection (LOD) | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | ~1.5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Experimental Protocols

2.1. Materials and Reagents

-

4-Methylcatechol (analytical standard, >98% purity)

-

This compound (internal standard, >98% purity, D >98%)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

β-Glucuronidase/arylsulfatase from Helix pomatia

-

Phosphate buffer (0.1 M, pH 6.8)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

2.2. Sample Preparation (Urine)

This protocol is adapted from a method for the analysis of catechol in urine.[2]

-

Enzymatic Hydrolysis: To a 2 mL urine sample, add 1 mL of 0.1 M phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase/arylsulfatase solution.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 50 µL of a 10 µg/mL solution in methanol).

-

Incubation: Gently vortex the mixture and incubate at 37°C for 16-18 hours to deconjugate the metabolites.

-

Acidification: After incubation, cool the sample to room temperature and acidify to pH 1-2 with 6 M HCl.

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of ethyl acetate to the acidified sample.

-

Vortex for 10 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

-

-

Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

2.3. GC-MS Analysis

The following are recommended starting conditions and may require optimization for your specific instrument.

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Mode: Splitless, 1 µL injection volume.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MSD Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

2.4. Data Analysis

-

Integrate the peak areas for the quantification and qualifier ions of both 4-methylcatechol and this compound.

-

Calculate the response ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of 4-methylcatechol in the unknown samples using the calibration curve.

Visualizations

3.1. Experimental Workflow

Caption: General experimental workflow for the GC-MS analysis of 4-Methylcatechol.

3.2. Metabolic Pathway: Formation of 4-Methylcatechol from Rutin

Caption: Microbial metabolism of rutin to 4-methylcatechol in the gut.

3.3. Metabolic Pathway: Meta-Cleavage of 4-Methylcatechol

Caption: The meta-cleavage pathway for the degradation of 4-Methylcatechol.

References

Application Note: Quantification of Catecholamines in Human Plasma by LC-MS/MS using 4-Methylcatechol-d8 as an Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the catecholamines epinephrine, norepinephrine, and dopamine in human plasma. The method utilizes 4-Methylcatechol-d8 as an internal standard (IS) to ensure accuracy and precision. A simple solid-phase extraction (SPE) procedure is employed for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for clinical research and drug development applications.

Introduction

Catecholamines, including epinephrine, norepinephrine, and dopamine, are crucial biogenic amines that function as neurotransmitters and hormones.[1] Their quantification in biological matrices is essential for the diagnosis and monitoring of various pathological conditions, such as pheochromocytoma, paraganglioma, and neuroblastoma, as well as in physiological and pharmacological research.[2] Given their low endogenous concentrations and susceptibility to oxidation, developing a sensitive and reliable analytical method is critical.

LC-MS/MS has become the gold standard for catecholamine analysis due to its high sensitivity, specificity, and throughput.[3][4] The use of stable isotope-labeled internal standards is paramount for correcting for matrix effects and variations in sample preparation and instrument response.[4][5] While deuterated analogs of the target analytes are commonly used, a single internal standard that closely mimics the chemical behavior of all analytes can streamline the workflow. 4-Methylcatechol is structurally similar to the endogenous catecholamines, making its deuterated form, this compound, a potentially suitable internal standard for this application. This note details a complete protocol for the quantification of plasma catecholamines using this compound.

Experimental

Materials and Reagents

-

Epinephrine, Norepinephrine, Dopamine, and this compound standards were of high purity (≥98%).

-

Methanol, Acetonitrile, and Water (LC-MS grade).

-

Formic acid and Ammonium hydroxide (Optima™ LC/MS grade).

-

Human plasma (K2-EDTA) was sourced from a certified vendor.

-

Weak Cation Exchange (WCX) solid-phase extraction cartridges.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Stock Solutions: Individual stock solutions of epinephrine, norepinephrine, dopamine, and this compound were prepared in 0.1% formic acid in water at a concentration of 1 mg/mL.

Working Standard Solutions: A combined working standard solution of the analytes was prepared by diluting the stock solutions in 0.1% formic acid in water. This was used to spike into a surrogate matrix (e.g., charcoal-stripped plasma or saline) to create the calibration curve.

Internal Standard Working Solution: The this compound stock solution was diluted to a final concentration of 100 ng/mL in 0.1% formic acid in water.

Sample Pre-treatment: Plasma samples were thawed on ice. To 500 µL of plasma, 50 µL of the internal standard working solution was added and vortexed.

Solid-Phase Extraction (SPE) Protocol

-

Conditioning: The WCX SPE cartridges were conditioned with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: The cartridges were then equilibrated with 1 mL of 100 mM ammonium hydroxide.

-

Sample Loading: The pre-treated plasma sample was loaded onto the cartridge.

-

Washing: The cartridge was washed with 1 mL of 100 mM ammonium hydroxide, followed by 1 mL of 20% methanol in water.

-

Elution: The analytes and internal standard were eluted with 2 x 500 µL of 2% formic acid in methanol.

-

Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B).

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 2 |

| 1.0 | 2 |

| 5.0 | 40 |

| 5.5 | 95 |

| 6.5 | 95 |

| 6.6 | 2 |

| 8.0 | 2 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

The following MRM transitions were used for the quantification (quantifier) and confirmation (qualifier) of each analyte and the internal standard.

Table 2: MRM Transitions and MS Parameters (Hypothetical values for this compound)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| Norepinephrine | 170.1 | 152.1 (Quant) | 50 | 30 | 12 |

| 170.1 | 107.1 (Qual) | 50 | 30 | 20 | |

| Epinephrine | 184.1 | 166.1 (Quant) | 50 | 30 | 12 |

| 184.1 | 137.1 (Qual) | 50 | 30 | 18 | |

| Dopamine | 154.1 | 137.1 (Quant) | 50 | 35 | 15 |

| 154.1 | 91.1 (Qual) | 50 | 35 | 25 | |

| This compound | 133.2 | 115.2 (Quant) | 50 | 30 | 15 |

| | 133.2 | 87.1 (Qual) | 50 | 30 | 22 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent chromatographic performance with good peak shapes and separation for all analytes.

Linearity, LLOQ, Accuracy, and Precision

The method was validated for linearity, lower limit of quantification (LLOQ), accuracy, and precision. Calibration curves were linear over the concentration ranges with a coefficient of determination (R²) greater than 0.99 for all analytes. The LLOQ was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable accuracy and precision. The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high).

Table 3: Linearity and LLOQ

| Analyte | Linear Range (pg/mL) | R² | LLOQ (pg/mL) |

|---|---|---|---|

| Norepinephrine | 20 - 5000 | >0.995 | 20 |

| Epinephrine | 10 - 2500 | >0.996 | 10 |

| Dopamine | 25 - 5000 | >0.994 | 25 |

Table 4: Intra- and Inter-Day Accuracy and Precision

| Analyte | QC Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|

| Norepinephrine | Low (60 pg/mL) | 4.8 | 98.2 | 6.5 | 102.1 |

| Mid (600 pg/mL) | 3.5 | 101.5 | 5.1 | 100.8 | |

| High (4000 pg/mL) | 3.1 | 99.7 | 4.8 | 99.2 | |

| Epinephrine | Low (30 pg/mL) | 5.2 | 103.4 | 7.1 | 105.3 |

| Mid (300 pg/mL) | 4.1 | 100.9 | 6.2 | 101.7 | |

| High (2000 pg/mL) | 3.6 | 98.5 | 5.5 | 99.0 | |

| Dopamine | Low (75 pg/mL) | 6.1 | 97.6 | 8.2 | 96.5 |

| Mid (750 pg/mL) | 4.5 | 99.3 | 6.8 | 100.4 |

| | High (4000 pg/mL)| 4.0 | 101.1 | 6.1 | 101.9 |

Visualizations

Catecholamine Biosynthesis Pathway

The following diagram illustrates the synthesis of dopamine, norepinephrine, and epinephrine from the precursor amino acid L-tyrosine.

Caption: Simplified catecholamine biosynthesis pathway.

Experimental Workflow

The diagram below outlines the major steps in the analytical protocol, from sample collection to data analysis.

Caption: LC-MS/MS experimental workflow for catecholamine analysis.

Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of epinephrine, norepinephrine, and dopamine in human plasma. The use of this compound as an internal standard provides excellent correction for analytical variability, ensuring high accuracy and precision. The simple SPE sample preparation protocol allows for good analyte recovery and reduced matrix effects. This method is well-suited for high-throughput analysis in clinical research and other applications requiring accurate measurement of catecholamines.

References

Application Note and Protocol for the Quantification of 4-Methylcatechol in Human Urine using 4-Methylcatechol-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol (4-MC) is a significant biomarker for exposure to certain environmental pollutants and a metabolite of various compounds, including some pharmaceuticals. Accurate and precise quantification of 4-MC in biological matrices such as urine is crucial for toxicological studies, environmental health research, and pharmacokinetic analysis. The use of a stable isotope-labeled internal standard, such as 4-Methylcatechol-d8, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects, variations in extraction recovery, and instrument response.[1] This application note provides a detailed protocol for the sample preparation of human urine for the analysis of 4-methylcatechol using this compound as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two common extraction methodologies, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are presented.

Analytical Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into the urine sample prior to any sample preparation steps. This "internal standard" behaves chemically and physically identically to the endogenous 4-methylcatechol (the "analyte") throughout the extraction and analysis process. By measuring the ratio of the analyte to the internal standard in the final extract using LC-MS/MS, the concentration of the analyte in the original sample can be accurately determined, regardless of losses during sample processing or fluctuations in instrument performance.

Quantitative Data Summary

The following tables summarize typical performance data for methods analyzing catechols and other small phenolic compounds in urine using deuterated internal standards. While specific values for this compound will need to be validated in your laboratory, these provide expected ranges.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data for Catecholamines in Urine

| Parameter | Typical Value | Reference |

| Recovery | 92.9 - 108.8% | [2][3] |

| Precision (%RSD) | < 7.0% | [2][3] |

| Linearity (r²) | > 0.99 | Not explicitly stated, but implied by precision |

Table 2: Solid-Phase Extraction (SPE) Performance Data for a Multi-Class Biomarker Assay in Urine

| Parameter | Typical Value | Reference |

| Recovery | 83 - 109% | [4] |

| Precision (%RSD) | < 20% | [4] |

| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | [4] |

Experimental Protocols

Materials and Reagents

-

4-Methylcatechol (analyte standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

β-Glucuronidase/sulfatase (from Helix pomatia)

-

Phosphate buffer (pH 6.8)

-

Deionized water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X)

-

Human urine (blank and study samples)

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the analysis of urinary catecholamines.[2][3]

-

Sample Hydrolysis (for total 4-Methylcatechol):

-

To 1.0 mL of urine in a glass tube, add 100 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 1.0 mL of phosphate buffer (pH 6.8).

-

Add 20 µL of β-glucuronidase/sulfatase solution.

-

Vortex and incubate at 37°C for at least 2 hours (or overnight) to deconjugate glucuronidated and sulfated metabolites. A 1982 study showed that catechol and 4-methylcatechol are primarily present as conjugates in urine.[5]

-

-

Extraction:

-

Adjust the pH of the hydrolyzed sample to ~8.5 with ammonium hydroxide.

-

Add 3.0 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general approach based on methods for extracting various phenolic compounds from urine.[4][6]

-

Sample Hydrolysis:

-

Follow the same hydrolysis procedure as described in the LLE protocol (Step 1).

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

-

Elution:

-

Elute the retained analytes with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial LC mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Visualization of Workflows

Caption: Liquid-Liquid Extraction (LLE) workflow for 4-Methylcatechol analysis in urine.

Caption: Solid-Phase Extraction (SPE) workflow for 4-Methylcatechol analysis in urine.

Signaling Pathway Context

While 4-Methylcatechol itself is not part of a classical signaling pathway, its formation and metabolism are relevant to pathways of xenobiotic metabolism. The diagram below illustrates the general metabolic fate of catechols in the body, leading to their urinary excretion as conjugates.

Caption: General metabolic pathway leading to the formation and excretion of 4-Methylcatechol conjugates.

Conclusion

The presented protocols provide a robust framework for the sample preparation of human urine for the accurate quantification of 4-methylcatechol using this compound as an internal standard. The choice between LLE and SPE will depend on the specific laboratory setup, desired throughput, and the complexity of the urine matrix. Both methods, when coupled with LC-MS/MS, offer the high sensitivity and selectivity required for reliable biomonitoring and clinical research. It is essential to perform a full method validation in your own laboratory to determine the specific performance characteristics for 4-methylcatechol.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Environmental Contaminants Using 4-Methylcatechol-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol, a derivative of catechol, is an important environmental marker found in various industrial effluents and is also a metabolite of toluene. Its presence in the environment is of significant concern due to its potential toxicity. Accurate quantification of 4-methylcatechol and related phenolic compounds in environmental matrices such as water and soil is crucial for monitoring pollution and assessing environmental impact.

This document provides detailed application notes and protocols for the use of 4-Methylcatechol-d8 as an internal standard for the quantification of 4-methylcatechol and other structurally similar phenolic contaminants in environmental samples. The use of a deuterated internal standard in an isotope dilution gas chromatography-mass spectrometry (GC-MS) method is a robust technique that corrects for matrix effects and variations in sample preparation, leading to highly accurate and precise results.

Principle of Isotope Dilution

Isotope dilution mass spectrometry is an analytical technique that utilizes an isotopically labeled version of the analyte of interest as an internal standard. In this case, this compound, which has the same chemical properties as the native 4-methylcatechol but a different mass, is added to the sample at a known concentration before any sample processing. During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, irrespective of recovery losses.

Target Analytes

This compound is an ideal internal standard for the quantification of the following environmental contaminants:

-

4-Methylcatechol

-

Catechol

-

Cresol isomers (o-cresol, m-cresol, p-cresol)

-

Other related phenolic compounds

Experimental Protocols

The following protocols are adapted from established methods for the analysis of phenolic compounds in complex matrices and are provided as a guideline.[1][2] Optimization may be required for specific sample types and laboratory instrumentation.

Protocol 1: Quantification of 4-Methylcatechol in Wastewater

This protocol details the steps for the extraction, derivatization, and GC-MS analysis of 4-methylcatechol in wastewater samples using this compound as an internal standard.

1. Sample Collection and Preservation:

-

Collect wastewater samples in clean, amber glass bottles.

-

To prevent degradation of phenolic compounds, acidify the samples to a pH of less than 2 with sulfuric acid immediately after collection.

-

Store the samples at 4°C and analyze within 14 days.

2. Sample Preparation and Extraction:

-

To a 100 mL aliquot of the wastewater sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).

-

Adjust the pH of the sample to between 5 and 7 with sodium hydroxide.

-

Perform a liquid-liquid extraction by adding 30 mL of dichloromethane to the sample in a separatory funnel.

-

Shake the funnel vigorously for 2 minutes, allowing the layers to separate.

-

Collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.

-

Combine the three organic extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

3. Derivatization (Silylation):

-

To the 1 mL concentrated extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

-

Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the phenolic compounds.

-

Cool the sample to room temperature before GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

4-Methylcatechol-TMS derivative: Monitor characteristic ions (e.g., m/z 268, 253).

-

This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 276, 261).

-

Monitor characteristic ions for other target analytes as determined from their mass spectra.

-

-

5. Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of the native analytes and a constant concentration of the this compound internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of the analyte in the sample by using the measured peak area ratio and the calibration curve.

Data Presentation

The following tables summarize typical quantitative data that can be obtained using the described protocol. These values are representative and may vary depending on the specific matrix and instrumentation.

Table 1: GC-MS Retention Times and Monitored Ions

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Catechol-TMS | 10.5 | 254 | 239, 169 |

| 4-Methylcatechol-TMS | 11.2 | 268 | 253, 183 |

| This compound-TMS (IS) | 11.1 | 276 | 261, 191 |

| o-Cresol-TMS | 9.8 | 180 | 165 |

| p-Cresol-TMS | 9.9 | 180 | 165 |

Table 2: Method Performance Data (Representative Values)

| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) | Method Detection Limit (MDL) (µg/L) |

| 4-Methylcatechol | 10 | 98 | 5 | 0.5 |

| Catechol | 10 | 95 | 7 | 0.8 |

| p-Cresol | 10 | 102 | 6 | 0.4 |

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of 4-methylcatechol in an environmental water sample.

References

Application Note: Quantitative Analysis of 4-Methylcatechol in Human Plasma using a Stable Isotope Dilution Assay with 4-Methylcatechol-d8

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 4-Methylcatechol in human plasma. The method utilizes a stable isotope dilution assay (SIDA) with 4-Methylcatechol-d8 as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The detailed protocol provided is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of 4-Methylcatechol in a complex biological matrix.

Introduction

4-Methylcatechol is a significant metabolite of various dietary compounds and xenobiotics.[1] Its quantification in biological fluids is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. Stable isotope dilution analysis coupled with mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to minimize analytical errors.[2] By introducing a known amount of a stable isotope-labeled analog of the analyte (in this case, this compound) at an early stage of the sample preparation, any subsequent loss of analyte during extraction, derivatization, or injection will be corrected for, as the internal standard and the analyte are assumed to behave identically.[3] This application note provides a detailed protocol for the development and application of a SIDA-LC-MS/MS method for 4-Methylcatechol.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for the SIDA-LC-MS/MS analysis of 4-Methylcatechol.

Materials and Reagents

-

4-Methylcatechol (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Human plasma (sourced from a reputable supplier)

-

Microcentrifuge tubes

-

Analytical balance

-

Pipettes and tips

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data acquisition and processing software.

Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 4-Methylcatechol and this compound into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 4-Methylcatechol by serially diluting the primary stock solution with 50:50 methanol:water. These will be used to create the calibration curve.

-

-

Internal Standard (IS) Working Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.

-

-

Calibration Standards and QC Samples:

-

Spike blank human plasma with the appropriate working standard solutions of 4-Methylcatechol to achieve the desired calibration curve points and QC levels (low, medium, and high).

-

Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube (except for blank matrix samples used to assess interference).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-